molecular formula C22H25N5O4 B2479299 N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775354-12-5

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2479299
CAS RN: 1775354-12-5
M. Wt: 423.473
InChI Key: BQXYMAGQDFGIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Therapeutic Potential

1. Oxadiazole Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole moiety, found within this compound, is notable for its incorporation into a multitude of synthetic molecules, exhibiting a broad spectrum of bioactivities. Research highlights the efficacy of 1,3,4-oxadiazole derivatives in binding with various enzymes and receptors, facilitating interactions through multiple weak bonds, thus eliciting a wide array of biological effects. This structural feature renders these derivatives valuable in the development of medications for treating diverse ailments, including cancer, bacterial infections, and inflammatory diseases. The therapeutic worth of 1,3,4-oxadiazole tailored compounds is underscored by their high therapeutic potency across a wide range of medicinal chemistry applications (Verma et al., 2019).

2. Antituberculosis Activity

The compound's relevance extends to the field of antituberculosis research, where organotin complexes, which may include structures similar to the compound , demonstrate significant activity against Mycobacterium tuberculosis. These complexes exhibit a fascinating range of structural diversity and biological efficacy, dependent on the ligand environment and organic groups attached to the tin. The antituberculosis activity of these compounds is a testament to the potential of utilizing complex organometallic structures in developing treatments for this pervasive disease (Iqbal et al., 2015).

3. Heterocyclic Compounds' Pharmacological Activity

Heterocyclic compounds, particularly those containing the oxadiazole ring, play a crucial role in drug development due to their significant pharmacological properties. These compounds are integral in creating drugs that address a myriad of human and animal diseases and disorders, further showcasing the importance of researching and synthesizing new heterocyclic derivatives for therapeutic use. The review on the synthesis and pharmacological activity of heterocyclic compounds provides insight into their importance in medical science, highlighting their application in creating anticonvulsants, antivirals, anti-inflammatory agents, and more (Baranwal et al., 2022).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-13-8-9-16(11-14(13)2)24-18(28)12-27-21(29)19(20-23-15(3)31-25-20)17-7-5-4-6-10-26(17)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXYMAGQDFGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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